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Compound of Interest

Compound Name: 2-Propylcyclohexanone

Cat. No.: B1346617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and historical context of 2-
propylcyclohexanone, a substituted cyclic ketone of interest in organic synthesis. While a

singular "discovery" of this compound is not prominently documented in historical literature, its

existence is a direct result of the development of powerful synthetic methodologies for the

selective alkylation of ketones. This guide provides a historical overview of these methods,

detailed experimental protocols for the preparation of 2-propylcyclohexanone, and a

comprehensive summary of its physicochemical and spectroscopic data.

Historical Context: The Advent of Selective Ketone
Alkylation
The ability to introduce alkyl groups at specific positions on a carbon framework is a

cornerstone of modern organic synthesis. The preparation of 2-alkylated cyclohexanones, such

as 2-propylcyclohexanone, is intrinsically linked to the development of methods for the

selective formation of enolates or their equivalents. Two landmark approaches have become

central to this field: the Dieckmann condensation and the Stork enamine alkylation.

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, provides a

robust route to cyclic β-keto esters. This reaction, once established, opened the door to the

synthesis of a wide array of 2-substituted cycloalkanones through subsequent alkylation and
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decarboxylation steps. This multistep sequence allows for the controlled introduction of an alkyl

group at the alpha-position of the cyclic ketone.

A significant advancement in the direct alkylation of ketones came with the development of the

Stork enamine alkylation in the mid-20th century. Gilbert Stork's pioneering work demonstrated

that enamines, formed from the reaction of a ketone with a secondary amine, could serve as

nucleophilic intermediates for alkylation under neutral conditions.[1] This method offered a

milder and often more selective alternative to the use of strong bases for generating enolates,

thereby avoiding issues such as polyalkylation and self-condensation. The development of the

Stork enamine synthesis provided a more direct and efficient pathway to compounds like 2-
propylcyclohexanone.[1]

Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for 2-propylcyclohexanone.

Table 1: Physicochemical Properties of 2-Propylcyclohexanone

Property Value Unit

Molecular Formula C₉H₁₆O

Molecular Weight 140.22 g/mol

CAS Number 94-65-5

Boiling Point 198 °C

Melting Point (estimate) 32.57 °C

Density 0.91 g/cm³

Refractive Index 1.444

Flash Point 69.2 °C

Table 2: Spectroscopic Data of 2-Propylcyclohexanone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.guidechem.com/dictionary/en/94-65-5.html
https://www.benchchem.com/product/b1346617?utm_src=pdf-body
https://www.benchchem.com/product/b1346617?utm_src=pdf-body
https://www.guidechem.com/dictionary/en/94-65-5.html
https://www.benchchem.com/product/b1346617?utm_src=pdf-body
https://www.benchchem.com/product/b1346617?utm_src=pdf-body
https://www.benchchem.com/product/b1346617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Data

¹H NMR (400 MHz, CDCl₃)

δ (ppm): 2.38-2.20 (m), 2.10-1.95 (m), 1.88-1.75

(m), 1.70-1.58 (m), 1.42-1.25 (m), 0.90 (t, J=7.2

Hz)

¹³C NMR (CDCl₃)
δ (ppm): 212.8, 50.1, 42.1, 34.9, 28.0, 25.4,

20.6, 14.2

Infrared (IR, liquid film) ν (cm⁻¹): 2958, 2871, 1711 (C=O), 1458, 1378

Mass Spectrometry (MS) m/z: 140 (M+), 98, 83, 69, 55, 41

Experimental Protocols
Two primary and reliable methods for the synthesis of 2-propylcyclohexanone are detailed

below.

Method 1: Stork Enamine Alkylation of Cyclohexanone
This protocol involves a three-step sequence: enamine formation, alkylation, and hydrolysis.

Experimental Workflow: Stork Enamine Alkylation

Cyclohexanone

1-(Cyclohex-1-en-1-yl)pyrrolidine
(Enamine)

p-TsOH, Toluene, Dean-Stark

Pyrrolidine Iminium Salt Intermediate

Alkylation

1-Iodopropane
2-Propylcyclohexanone

Hydrolysis

Aqueous Acid
(e.g., HCl)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-propylcyclohexanone via Stork enamine alkylation.
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Step 1: Formation of 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine)

To a solution of cyclohexanone (1.0 eq) in toluene, add pyrrolidine (1.2 eq) and a catalytic

amount of p-toluenesulfonic acid.

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during

the reaction.

Monitor the reaction by TLC or GC until the cyclohexanone is consumed.

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude

enamine.

Step 2: Alkylation of the Enamine

Dissolve the crude enamine in a suitable solvent such as acetonitrile or THF.

Add 1-iodopropane (1.1 eq) to the solution.

Stir the reaction mixture at room temperature or with gentle heating until the alkylation is

complete (monitor by TLC or GC).

Step 3: Hydrolysis of the Iminium Salt

To the reaction mixture containing the intermediate iminium salt, add an aqueous acid

solution (e.g., 10% HCl).

Stir the mixture vigorously at room temperature to facilitate hydrolysis.

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by fractional distillation to obtain 2-propylcyclohexanone.
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Method 2: Dieckmann Condensation and Subsequent
Alkylation
This method involves the synthesis of a cyclic β-keto ester followed by alkylation and

decarboxylation.

Experimental Workflow: Dieckmann Condensation Route

Diethyl Pimelate

Ethyl 2-oxocyclohexane-
carboxylate

Dieckmann
Condensation

Sodium Ethoxide Enolate of β-Keto Ester

Deprotonation

Sodium Ethoxide Ethyl 1-propyl-2-oxocyclohexane-
carboxylate

Alkylation

1-Iodopropane
2-Propylcyclohexanone

Hydrolysis &
Decarboxylation

Aqueous Acid (e.g., H₂SO₄),
Heat
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Caption: Workflow for the synthesis of 2-propylcyclohexanone via Dieckmann condensation.

Step 1: Dieckmann Condensation of Diethyl Pimelate

To a suspension of sodium ethoxide (1.1 eq) in a dry, inert solvent such as toluene, add

diethyl pimelate (1.0 eq) dropwise at a temperature that maintains a gentle reflux.

After the addition is complete, continue to heat the mixture at reflux until the reaction is

complete (monitor by TLC or GC).

Cool the reaction mixture and carefully add aqueous acid to neutralize the base.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure and purify the resulting ethyl 2-

oxocyclohexanecarboxylate by vacuum distillation.

Step 2: Alkylation of Ethyl 2-oxocyclohexanecarboxylate

Prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol.

To this solution, add the purified ethyl 2-oxocyclohexanecarboxylate (1.0 eq) dropwise.

After the addition is complete, add 1-iodopropane (1.0 eq) and heat the mixture at reflux until

the alkylation is complete.

Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the

residue between water and an organic solvent.

Separate the organic layer, wash, dry, and concentrate to yield the crude alkylated β-keto

ester.

Step 3: Hydrolysis and Decarboxylation

To the crude alkylated β-keto ester, add an aqueous solution of a strong acid (e.g., 20%

sulfuric acid).

Heat the mixture at reflux for several hours to effect both hydrolysis of the ester and

decarboxylation of the resulting β-keto acid.

Cool the reaction mixture and extract with an organic solvent.

Wash the organic extract with water and a saturated sodium bicarbonate solution to remove

any remaining acid.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the final product, 2-propylcyclohexanone, by fractional distillation.
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Conclusion
While the precise moment of its first synthesis may be lost to the annals of chemical history, 2-
propylcyclohexanone stands as a testament to the power and elegance of synthetic organic

chemistry. The development of methodologies such as the Dieckmann condensation and the

Stork enamine alkylation has provided chemists with the tools to construct such molecules with

high efficiency and control. The detailed protocols and data presented in this guide offer a

comprehensive resource for researchers and professionals engaged in the synthesis and

application of substituted cyclohexanones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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